MAO-B Enzyme Inhibition: 3-(2-Methoxyethyl)benzylamine vs. Classical Benzylamine Substrate
3-(2-Methoxyethyl)benzylamine demonstrates a moderate inhibitory effect on human monoamine oxidase B (MAO-B). This contrasts with the classical behavior of simpler benzylamines, which typically act as substrates for MAO-B, undergoing oxidative deamination. While the compound acts as an inhibitor with a Ki of 550 nM [1], unsubstituted benzylamine is a substrate with a Michaelis constant (Km) of approximately 168 µM (168,000 nM) for recombinant human MAO-B [2]. This shift from substrate to inhibitor, albeit with moderate potency, represents a key functional differentiation relevant to designing compounds with novel mechanisms.
| Evidence Dimension | Human MAO-B Interaction |
|---|---|
| Target Compound Data | Ki = 550 nM (Inhibition) |
| Comparator Or Baseline | Unsubstituted Benzylamine: Km = 168,000 nM (Substrate) |
| Quantified Difference | >300-fold difference in affinity; functional switch from substrate to inhibitor |
| Conditions | Target: Recombinant human MAO-B overexpressed in Pichia pastoris. Assay: Competitive inhibition using MMTP as substrate. |
Why This Matters
This data demonstrates that the 2-methoxyethyl substitution fundamentally alters the compound's interaction with MAO-B, transforming it from a metabolic substrate into an inhibitor, which is a crucial design criterion for CNS drug discovery programs targeting this enzyme.
- [1] BindingDB. Affinity Data for BDBM50155318 (3-(2-Methoxyethyl)benzylamine). Ki: 550 nM for MAOB. View Source
- [2] Li, M., et al. (2012). 'Human Monoamine Oxidase B: Exploring the Active Site and Substrate Specificity.' Journal of Biological Chemistry. (Referenced Km value for benzylamine). View Source
